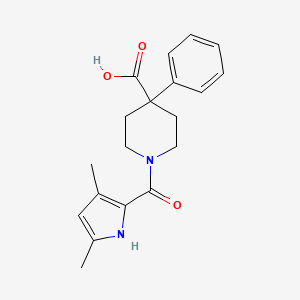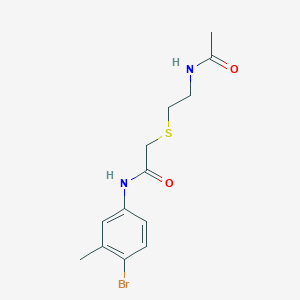
2-ethoxy-N-methyl-N-(4-methylcyclohexyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-methyl-N-(4-methylcyclohexyl)propanamide, also known as Etorphine, is a potent opioid analgesic drug that is used in veterinary medicine to immobilize large animals, such as elephants and rhinoceroses, for transportation, medical procedures, and research purposes. Etorphine is one of the most potent opioids known, with an analgesic potency approximately 1,000-3,000 times greater than that of morphine.
Mécanisme D'action
2-ethoxy-N-methyl-N-(4-methylcyclohexyl)propanamide acts on the opioid receptors in the central nervous system to produce analgesia and sedation. It has a high affinity for the mu-opioid receptor, which is responsible for its potent analgesic effects. 2-ethoxy-N-methyl-N-(4-methylcyclohexyl)propanamide also has activity at the delta and kappa opioid receptors, which may contribute to its sedative effects.
Biochemical and Physiological Effects:
2-ethoxy-N-methyl-N-(4-methylcyclohexyl)propanamide produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and hypothermia. It also produces a marked decrease in blood pressure and heart rate. 2-ethoxy-N-methyl-N-(4-methylcyclohexyl)propanamide has a rapid onset of action and a relatively short duration of action, which makes it useful for immobilization of large animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using etorphine in laboratory experiments is its potency and rapid onset of action. It can be used to produce profound analgesia and sedation in animal models, which can be useful for investigating the mechanisms of opioid receptor activation and developing new opioid analgesics. However, the use of etorphine in laboratory experiments is limited by its high toxicity and potential for abuse. It is also difficult to control the dose and duration of action of etorphine, which can make it challenging to use in experimental settings.
Orientations Futures
There are several potential future directions for research on etorphine. One area of interest is the development of new opioid analgesics that are more potent and selective than etorphine. Another area of interest is the investigation of the mechanisms of opioid receptor activation and the development of new drugs that target specific opioid receptors. Additionally, there is a need for further research on the toxicology and safety of etorphine, particularly in the context of its use in veterinary medicine.
Méthodes De Synthèse
2-ethoxy-N-methyl-N-(4-methylcyclohexyl)propanamide is synthesized from thebaine, which is a naturally occurring alkaloid found in opium poppies. Thebaine is first converted to etorphine intermediate, which is then converted to etorphine through a series of chemical reactions. The synthesis process involves several steps, including acylation, reduction, and alkylation.
Applications De Recherche Scientifique
2-ethoxy-N-methyl-N-(4-methylcyclohexyl)propanamide is primarily used in veterinary medicine for immobilization of large animals. However, it has also been used in scientific research for its potent analgesic effects. 2-ethoxy-N-methyl-N-(4-methylcyclohexyl)propanamide has been used in studies to investigate the mechanisms of opioid receptor activation and to develop new opioid analgesics.
Propriétés
IUPAC Name |
2-ethoxy-N-methyl-N-(4-methylcyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-5-16-11(3)13(15)14(4)12-8-6-10(2)7-9-12/h10-12H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFOYHRGYOATND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C(=O)N(C)C1CCC(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-methyl-N-(4-methylcyclohexyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methoxy]phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7682397.png)

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)ethanone](/img/structure/B7682407.png)
![5-[[2-(1,2-Oxazol-3-yl)acetyl]amino]-1-benzothiophene-2-carboxylic acid](/img/structure/B7682416.png)
![3-(2-Methyl-1,3-dioxolan-2-yl)-1-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B7682420.png)
![2-chloro-4-cyano-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide](/img/structure/B7682440.png)
![2-Ethoxy-6-[(3-fluorophenyl)sulfinylmethyl]pyridine](/img/structure/B7682443.png)
![N-[4-(morpholin-4-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B7682467.png)

![2-chloro-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzenesulfonamide](/img/structure/B7682480.png)
![1-[(3-Bromo-5-fluorophenyl)methyl]-4,5-dimethylimidazole](/img/structure/B7682485.png)

![N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-4-methyl-N-propan-2-ylbenzamide](/img/structure/B7682492.png)
